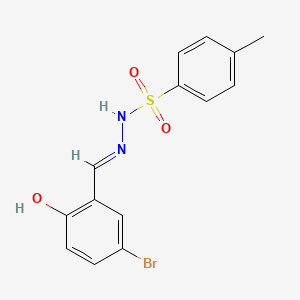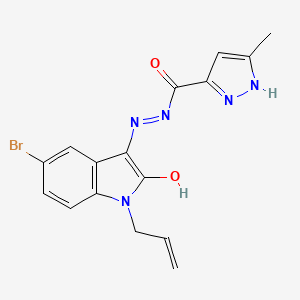
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dCeMM1 is a compound known as a molecular glue degrader. It specifically targets and degrades the RNA-binding motif protein 39 (RBM39) by redirecting the activity of the CRL4DCAF15 ligase. This compound has shown significant potential in scientific research, particularly in the fields of molecular biology and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
dCeMM1 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular glue degrader to study protein degradation pathways.
Biology: Helps in understanding the role of RBM39 in cellular processes and its potential as a therapeutic target.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases involving RBM39 dysregulation.
Industry: Potential applications in the development of new chemical processes and materials.
Wirkmechanismus
dCeMM1 exerts its effects by binding to RBM39 and redirecting the activity of the CRL4DCAF15 ligase. This leads to the ubiquitination and subsequent degradation of RBM39. The molecular targets involved in this process include the RBM39 protein and the CRL4DCAF15 ligase complex .
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. This compound can be easily modified to introduce various functional groups that can enhance its biological activity and specificity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. This compound can also exhibit cytotoxicity and genotoxicity at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide has shown promising results in various scientific research fields, and several future directions can be explored to further understand its potential applications. Some of the future directions include:
1. Optimization of this compound synthesis method to improve its yield and purity.
2. Investigation of the structure-activity relationship of this compound to identify the key functional groups that contribute to its biological activity.
3. Development of this compound derivatives with improved solubility, bioavailability, and pharmacokinetics.
4. Investigation of the mechanism of action of this compound in different cell types and organisms.
5. Exploration of the potential use of this compound as a diagnostic and therapeutic agent for various diseases.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized and studied extensively for its biological and pharmacological properties. This compound has shown promising results in various scientific research fields, and several future directions can be explored to further understand its potential applications.
Synthesemethoden
The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction that results in the formation of this compound as a yellow crystalline solid. The purity and yield of this compound can be improved by recrystallization and purification techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dCeMM1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of dCeMM1 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
dCeMM1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in dCeMM1.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving dCeMM1 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents.
Major Products Formed
The major products formed from the reactions involving dCeMM1 depend on the specific reaction conditions and reagents used. These products can include various derivatives of dCeMM1 with modified functional groups and altered chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Another molecular glue degrader that targets different proteins.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Thalidomide: An older compound with similar mechanisms of action but different targets.
Uniqueness of dCeMM1
dCeMM1 is unique in its specific targeting of RBM39 and its ability to redirect the activity of the CRL4DCAF15 ligase. This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEIAQYKTXKQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6126164.png)
![6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B6126168.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6126176.png)
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6126191.png)
![4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)

![6-phenyl-3-[(4-phenyl-1-azepanyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6126216.png)
![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)

![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)
![N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6126249.png)
![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)